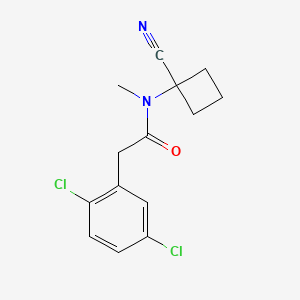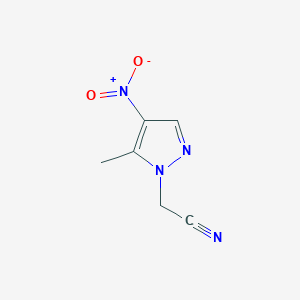
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide, commonly known as CP-690,550, is a small molecule drug that has been extensively researched in the field of immunology. It has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. CP-690,550 is a Janus kinase (JAK) inhibitor that works by blocking the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors.
作用機序
CP-690,550 works by inhibiting the activity of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking these enzymes, CP-690,550 prevents the activation of immune cells and the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and physiological effects:
CP-690,550 has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in patients with rheumatoid arthritis. It also reduces the number of activated T cells and B cells, which are involved in the immune response. CP-690,550 has been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.
実験室実験の利点と制限
CP-690,550 has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models and clinical trials. However, CP-690,550 has some limitations for use in laboratory experiments. It is a N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide inhibitor that may affect other signaling pathways in addition to the this compound-STAT pathway. It may also have off-target effects that could confound the interpretation of experimental results.
将来の方向性
There are several future directions for research on CP-690,550. One area of research is to investigate the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases. Another area of research is to investigate the potential use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases. CP-690,550 may also have potential applications in other disease areas, such as cancer and inflammatory bowel disease. Finally, further research is needed to better understand the mechanism of action of CP-690,550 and its effects on other signaling pathways.
合成法
The synthesis of CP-690,550 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-cyclopropyl-6-hydroxy-1(6H)-pyridazinone with ethyl chloroacetate to form 3-cyclopropyl-6-(ethoxycarbonyl)-1(6H)-pyridazinone. This intermediate is then reacted with N-(2-chloroethyl)cyclopropanesulfonamide to form CP-690,550.
科学的研究の応用
CP-690,550 has been extensively researched in preclinical studies and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, CP-690,550 was found to be effective in reducing the symptoms of rheumatoid arthritis and improving the physical function of patients. It has also shown promising results in the treatment of psoriasis and multiple sclerosis.
特性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c16-12-6-5-11(9-1-2-9)14-15(12)8-7-13-19(17,18)10-3-4-10/h5-6,9-10,13H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHZEDIITCGDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2536749.png)
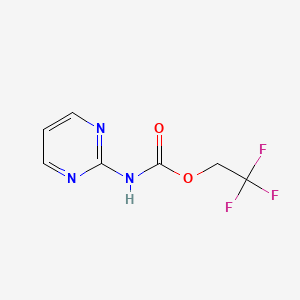
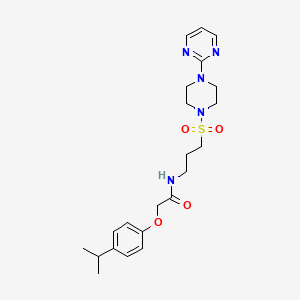
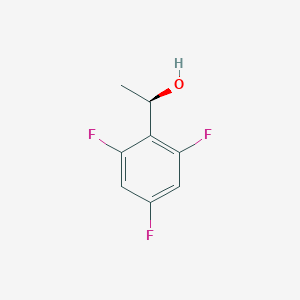


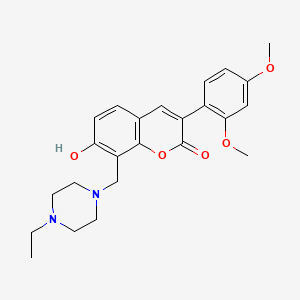
![N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide](/img/structure/B2536760.png)
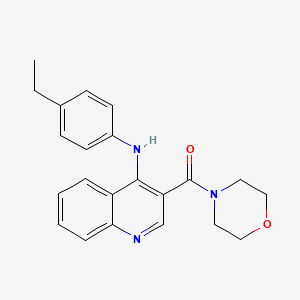
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)

![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)
